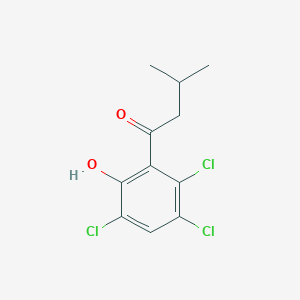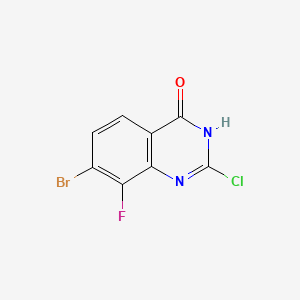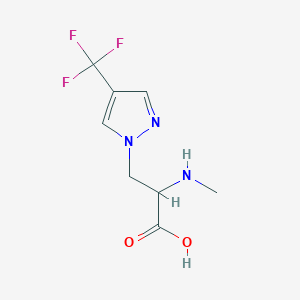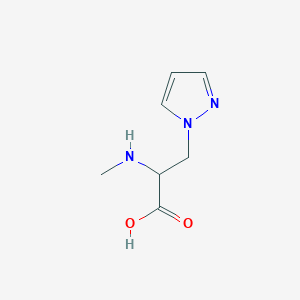
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one is a chemical compound known for its unique structure and properties It features a butanone backbone with a 3-methyl group and a phenyl ring substituted with three chlorine atoms and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2,3,5-trichloro-6-hydroxybenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-Methyl-1-(2,3,5-trichloro-6-oxophenyl)butan-1-one.
Reduction: Formation of 3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butanol.
Substitution: Formation of 3-Methyl-1-(2,3,5-trimethoxy-6-hydroxyphenyl)butan-1-one.
科学的研究の応用
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
類似化合物との比較
Similar Compounds
2,3,5-Trichloro-6-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a butanone.
3-Methyl-1-(2,3,5-trichloro-6-methoxyphenyl)butan-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing chlorine atoms and an electron-donating hydroxyl group creates a versatile compound with diverse applications.
特性
分子式 |
C11H11Cl3O2 |
|---|---|
分子量 |
281.6 g/mol |
IUPAC名 |
3-methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C11H11Cl3O2/c1-5(2)3-8(15)9-10(14)6(12)4-7(13)11(9)16/h4-5,16H,3H2,1-2H3 |
InChIキー |
COKSKMLSRBBDBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)

